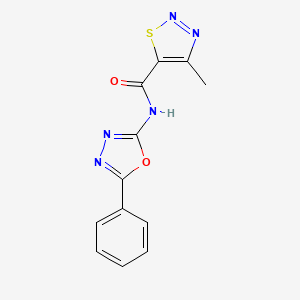

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-oxadiazole derivatives . These compounds have been studied for their potential as acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves several steps . Key intermediates, such as 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol, are synthesized starting from substituted phenylacetic acids . The exact synthesis process for “4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” might differ.Molecular Structure Analysis

The molecular structure of these compounds is confirmed by various spectral analyses, including IR, NMR, and high-resolution mass spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of corresponding 2-methyl quinazolinone and 4-substituted benzaldehydes in glacial acetic acid .Scientific Research Applications

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have been found to possess significant antimicrobial properties. They exhibit strong activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, often comparable to or exceeding that of reference drugs like ciprofloxacin and amoxicillin .

Anticancer Properties

These compounds have shown promise in anticancer research. For instance, hybrid Schiff bases containing 1,3,4-oxadiazole rings have been tested for their anti-proliferative activity on various cancer cell lines including liver cancer (SMMC-7721), breast cancer (MCF-7), and lung cancer (A549) .

Anti-inflammatory Effects

1,3,4-Oxadiazole derivatives are also being explored for their anti-inflammatory potential. This application is particularly relevant in the development of new treatments for chronic inflammatory diseases .

Antitubercular Activity

The fight against tuberculosis has also benefited from the research into 1,3,4-oxadiazole derivatives. Some new compounds have shown promising antitubercular activity .

Antidiabetic Activity

In the realm of metabolic disorders, these derivatives are being investigated for their potential as antidiabetic agents. This could lead to new therapeutic options for managing diabetes .

Antifungal Efficacy

Fungal infections are another area where 1,3,4-oxadiazole derivatives could make a significant impact. Their antifungal activity is being actively researched .

Acetylcholinesterase Inhibition

These compounds have been designed and synthesized as acetylcholinesterase inhibitors. This is particularly important in the treatment of neurodegenerative diseases like Alzheimer’s .

Anti-HIV Activity

The potential of 1,3,4-oxadiazole derivatives in anti-HIV treatments is another exciting avenue of research. Their ability to inhibit HIV replication makes them candidates for antiretroviral drug development .

Mechanism of Action

Mode of Action

The compound is part of a series of 1,3,4-oxadiazole derivatives that have been synthesized and evaluated as acetylcholinesterase inhibitors . The most active compound in this series showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM . A molecular docking study indicated that it interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

The compound, as an acetylcholinesterase inhibitor, affects the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing the availability of acetylcholine at synapses, which can enhance cholinergic transmission .

Result of Action

The compound’s action as an acetylcholinesterase inhibitor can potentially improve symptoms in patients with Alzheimer’s disease . By increasing the availability of acetylcholine, it can enhance cholinergic function, which is important in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYIHJQXUUWOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/no-structure.png)

![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954236.png)

![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)